[3-(3-Fluorophenyl)cyclobutyl]methanamine;hydrochloride
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Overview
Description
[3-(3-Fluorophenyl)cyclobutyl]methanamine;hydrochloride: is a chemical compound with the molecular formula C11H14FN·HCl It is known for its unique structure, which includes a fluorophenyl group attached to a cyclobutyl ring, and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluorophenyl)cyclobutyl]methanamine;hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, where a fluorine atom is added to the phenyl ring.
Attachment of the Methanamine Group: The methanamine group is attached through a nucleophilic substitution reaction, where an amine group replaces a leaving group on the cyclobutyl ring.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the fluorophenyl group to a more reduced state.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or other groups are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced fluorophenyl derivatives.
Substitution: Formation of substituted cyclobutyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity and stability.
Biology:
- Investigated for its potential biological activity and interactions with biological molecules.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(3-Fluorophenyl)cyclobutyl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The fluorophenyl group enhances its binding affinity, while the cyclobutyl ring provides structural stability. The methanamine group can participate in hydrogen bonding and electrostatic interactions, contributing to its overall activity.
Comparison with Similar Compounds
- [3-(4-Fluorophenyl)cyclobutyl]methanamine;hydrochloride
- [3-(3-Chlorophenyl)cyclobutyl]methanamine;hydrochloride
- [3-(3-Bromophenyl)cyclobutyl]methanamine;hydrochloride
Uniqueness:
- The presence of the fluorine atom in [3-(3-Fluorophenyl)cyclobutyl]methanamine;hydrochloride imparts unique electronic properties, enhancing its reactivity and binding affinity compared to its chloro and bromo analogs.
- The cyclobutyl ring provides a rigid structure, contributing to its stability and specificity in interactions.
Properties
IUPAC Name |
[3-(3-fluorophenyl)cyclobutyl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-3-1-2-9(6-11)10-4-8(5-10)7-13;/h1-3,6,8,10H,4-5,7,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXULFMBUOPXBDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C2=CC(=CC=C2)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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